molecular formula C16H13FO4 B6408687 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261911-51-6

2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6408687
CAS RN: 1261911-51-6
M. Wt: 288.27 g/mol
InChI Key: XQOFTBSOWNAUIK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, or FMPA, is an organic compound used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. FMPA has been extensively studied for its potential applications in laboratory experiments and clinical research. The aim of

Scientific Research Applications

FMPA is widely used in scientific research due to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. It has been used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on inflammation, pain, and other physiological processes. It has also been used to study the role of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% in cancer, cardiovascular diseases, and other diseases. In addition, FMPA has been used to study the pharmacokinetics and pharmacodynamics of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors, as well as their interactions with other drugs.

Mechanism of Action

The mechanism of action of FMPA is related to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is involved in the synthesis of prostaglandins and other inflammatory mediators, and inhibition of this enzyme results in decreased production of these molecules. FMPA binds to the active site of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% and reduces its activity, thereby inhibiting the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
The inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% by FMPA has a variety of biochemical and physiological effects. Inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% reduces the production of inflammatory mediators, which can lead to decreased inflammation and pain. In addition, FMPA has been shown to reduce the production of angiotensin II, which is involved in the regulation of blood pressure. Finally, FMPA has been shown to reduce the formation of platelet-activating factor, which is involved in the regulation of blood clotting.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for laboratory experiments. It is a potent inhibitor of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, and it is highly soluble in organic solvents. In addition, it is stable and can be stored for long periods of time. The main limitation of FMPA is that it is not suitable for in vivo experiments due to its low bioavailability.

Future Directions

The potential applications of FMPA are still being explored. One possible future direction is the development of new 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors that are more potent and have greater bioavailability than FMPA. In addition, FMPA could be used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on other physiological processes, such as the regulation of blood pressure and blood clotting. Finally, FMPA could be used to study the interactions between 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors and other drugs.

Synthesis Methods

FMPA can be synthesized from 3-fluoro-5-methoxybenzoic acid by a two-step procedure. In the first step, the acid is treated with methyl iodide to form the methyl ester. The ester is then reacted with p-toluenesulfonyl chloride in the presence of a base to form the FMPA product. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, with a purity of 95%.

properties

IUPAC Name

2-(3-fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-3-4-13(14(5-9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOFTBSOWNAUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691518
Record name 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid

CAS RN

1261911-51-6
Record name 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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